Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride
CAS No.:
Cat. No.: VC17691541
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19ClN2O3 |
|---|---|
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H |
| Standard InChI Key | PGIUAHNCGNJCML-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is characterized by the IUPAC name methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate hydrochloride. Its canonical SMILES representation is CC(C)CC(C(=O)OC)NC(=O)CN.Cl, reflecting the esterified carboxyl group, branched methyl side chain, and hydrochloride salt formation. The compound’s stereochemistry and functional groups contribute to its reactivity in aqueous environments, with an optical rotation of (c=3, H₂O) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉ClN₂O₃ |
| Molecular Weight | 238.71 g/mol |
| Melting Point | 231°C (decomposes) |
| Boiling Point | 410.4±30.0°C at 760 mmHg |
| Density | 1.1±0.1 g/cm³ |
| Solubility | Soluble in polar solvents |
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves multi-step organic reactions. A common approach begins with the protection of leucine’s amino group, followed by coupling with glycine derivatives. Source details a protocol where N-protected amino acid esters are synthesized via EDC/HOBt-mediated coupling in dichloromethane or DMF, followed by deprotection using trifluoroacetic acid (TFA) . The final hydrochloride salt is obtained through precipitation in acidic conditions.
Key steps include:
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Amino Protection: Leucine’s α-amino group is protected using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups.
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Esterification: The carboxyl group is converted to a methyl ester using methanol and thionyl chloride.
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Amide Bond Formation: Glycine’s amino group is acylated with the protected leucine derivative under reflux conditions.
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Deprotection and Salt Formation: Acidic cleavage of protecting groups yields the free amine, which is neutralized with HCl to form the hydrochloride salt .
Analytical Characterization
Spectroscopic methods confirm the compound’s structure:
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NMR: H NMR (400 MHz, D₂O) displays signals at δ 1.05 (d, 6H, CH(CH₃)₂), δ 3.68 (s, 3H, OCH₃), and δ 4.25 (m, 1H, CHNH).
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IR: Strong absorption bands at 1650 cm⁻¹ (amide C=O) and 1730 cm⁻¹ (ester C=O).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 238.71 [M+H]⁺.
Biological and Biochemical Applications
Role in Peptide Synthesis
As a leucine derivative, this compound serves as a building block for solid-phase peptide synthesis (SPPS). Its methyl ester group enhances solubility in organic solvents, facilitating coupling reactions with resin-bound peptides. Source highlights its utility in synthesizing γ-lactam-thiazole hybrids, which exhibit protease inhibitory activity .
Metabolic Pathway Studies
In biochemical assays, methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride acts as a substrate for aminopeptidases and transaminases. Kinetic studies reveal a of 0.42 mM for human leucine aminopeptidase, suggesting moderate binding affinity.
Table 2: Biological Activity Profile
| Assay | Result |
|---|---|
| Cell Proliferation Inhibition | IC₅₀ = 43 μM (HeLa cells) |
| Apoptosis Induction | EC₅₀ = 14 μM (Jurkat cells) |
| Neuroprotective Activity | Not observed |
Comparison with Structural Analogues
(R)-2-(2-Aminoacetamido)-4-Methylpentanoic Acid
This analogue (CAS 688-13-1) lacks the methyl ester group, resulting in higher water solubility (1.1 g/mL vs. 0.8 g/mL) but reduced membrane permeability . Unlike the methyl ester derivative, it exhibits neuroprotective effects in cortical neuron models .
Ethyl 4-Amino-2-Methylpentanoate Derivatives
Compounds like ethyl (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoate hydrochloride (CAS 149690-12-0) demonstrate enhanced affinity for G-protein-coupled receptors, underscoring the impact of aromatic substituents on bioactivity .
Industrial Production and Quality Control
Chinese manufacturers (e.g., Biosynce) adhere to Good Manufacturing Practice (GMP) standards, ensuring ≥98% purity via HPLC. Batch-specific certificates of analysis (CoA) include residual solvent limits (<0.1% methanol) and heavy metal screening (<10 ppm) . Stability studies indicate a shelf life of 24 months at -20°C.
Future Research Directions
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Drug Development: Optimizing ester prodrugs for enhanced bioavailability.
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Enzyme Engineering: Designing bespoke aminopeptidases for catalytic applications.
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Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.
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